molecular formula C23H24N2O4 B1527188 (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate CAS No. 210824-10-5

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate

Cat. No.: B1527188
CAS No.: 210824-10-5
M. Wt: 392.4 g/mol
InChI Key: LGSZZNPDVYLXAC-BDQAORGHSA-N
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Description

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate is a complex organic compound that features a trityl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate typically involves the protection of amino groups followed by the introduction of the trityl group. One common method involves the reaction of an amino acid derivative with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trityl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The trityl group can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can yield trityl cations, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The trityl group can stabilize reactive intermediates, facilitating various biochemical reactions. The amino acid backbone allows the compound to interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-oxo-4-(benzylamino)butanoic acid: Similar structure but with a benzyl group instead of a trityl group.

    (S)-2-Amino-4-oxo-4-(phenylamino)butanoic acid: Features a phenyl group, offering different reactivity and properties.

Uniqueness

The presence of the trityl group in (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate imparts unique stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring stable intermediates or specific interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSZZNPDVYLXAC-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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